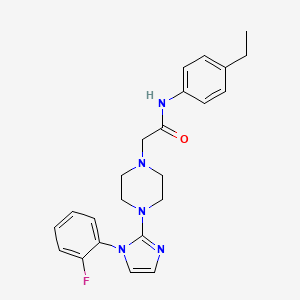

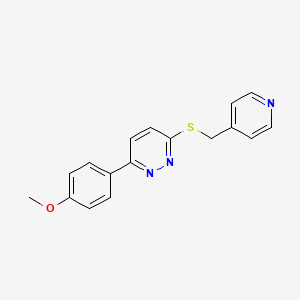

![molecular formula C8H4Br2N2O2 B2505158 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-36-3](/img/structure/B2505158.png)

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

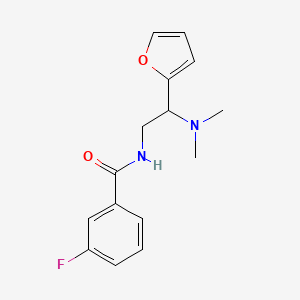

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that can be inferred to have a bicyclic structure consisting of an imidazo[1,2-a]pyridine core with bromine substituents at the 6 and 8 positions and a carboxylic acid functional group at the 2 position. This structure suggests potential reactivity and utility in the synthesis of more complex molecules, particularly in the context of pharmaceutical research where such heterocyclic compounds are often of interest due to their biological activity .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed arylation of the inert β-C(sp2)-H bond of carboxylic acid derivatives, using a related compound, 8-aminoimidazo[1,2-a]pyridine (AIP), as a directing group . Another method for synthesizing imidazo[1,2-a]pyridine derivatives is the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines, which requires an inorganic base and moderate heating . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused bicyclic ring system that can engage in various chemical interactions due to the presence of nitrogen atoms and substituents like bromine and carboxylic acid groups. The presence of these functional groups can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and binding properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in a range of chemical reactions. The bromine substituents on the imidazo[1,2-a]pyridine core are likely to be reactive sites for further functionalization, such as Suzuki coupling reactions. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation, providing a versatile handle for derivatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The bromine atoms would contribute to the compound's overall molecular weight and density, while the carboxylic acid group would confer solubility in polar solvents and the potential for hydrogen bonding. The heterocyclic core is likely to exhibit aromaticity, impacting its UV-Vis absorption properties and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Development of New Compounds: Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic Acids through a three-component condensation reaction was explored, indicating the compound's utility in developing new materials for medicinal and biological sciences (Marandi, 2018).

- Catalytic Applications: The use of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives in palladium-catalyzed Suzuki–Miyaura borylation reactions was investigated, demonstrating its role in synthesizing potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Biological and Medicinal Applications

- Antimicrobial Activity: A study on the synthesis and bioevaluation of novel Imatinib base derivatives, using a similar chemical structure, showed compound 8b exhibiting significant inhibition towards antimicrobial activity, highlighting the potential of related structures in developing antimicrobial agents (Patoliya & Kharadi, 2013).

- Synthesis of Biologically Active Scaffolds: Research on convenient approaches to synthesize 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines demonstrated these as promising biologically active scaffolds, suggesting the potential of related compounds in biological applications (Yakovenko & Vovk, 2021).

Safety and Hazards

While specific safety and hazard information for 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid was not found, compounds of similar structure can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNQSCYEDXVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1Br)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

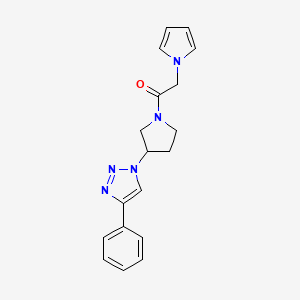

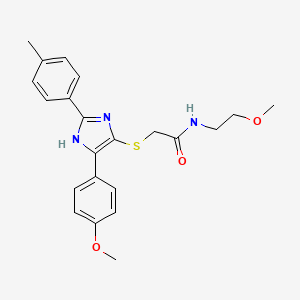

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)

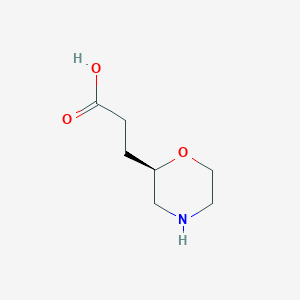

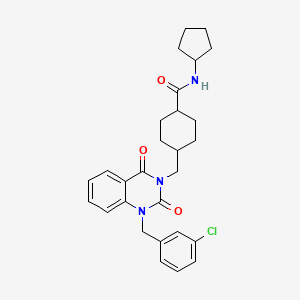

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)

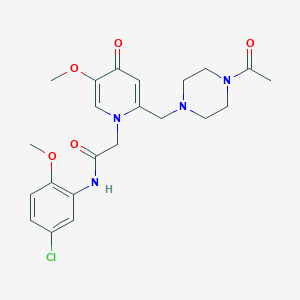

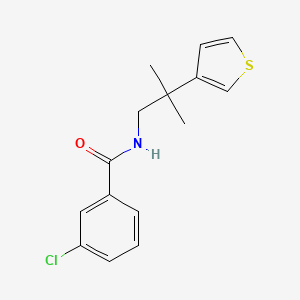

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)